1,3,6-Naphthalenetrisulfonyl chloride

Description

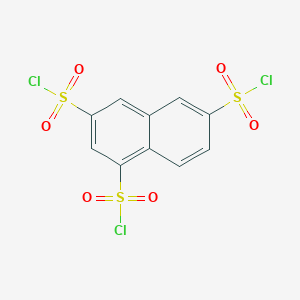

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5Cl3O6S3 |

|---|---|

Molecular Weight |

423.7 g/mol |

IUPAC Name |

naphthalene-1,3,6-trisulfonyl chloride |

InChI |

InChI=1S/C10H5Cl3O6S3/c11-20(14,15)7-1-2-9-6(3-7)4-8(21(12,16)17)5-10(9)22(13,18)19/h1-5H |

InChI Key |

ZBJSGOMTEOPTBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 1,3,6 Naphthalenetrisulfonyl Chloride

Established Synthetic Protocols for Naphthalenetrisulfonyl Chlorides

The traditional and most well-documented route to 1,3,6-naphthalenetrisulfonyl chloride involves the chemical modification of naphthalene-1,3,6-trisulfonic acid or its corresponding salts. This conversion is a standard transformation in organic chemistry for producing sulfonyl chlorides.

The direct conversion of sulfonic acids to sulfonyl chlorides is a cornerstone of sulfonamide and sulfonate ester synthesis. For aromatic sulfonic acids, including naphthalene-1,3,6-trisulfonic acid, this is typically achieved by treatment with a chlorinating agent. Common reagents for this purpose include phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). orgsyn.org The general reaction involves the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom.

For example, the reaction of a sodium salt of a sulfonic acid with phosphorus pentachloride is a widely used laboratory method. The mixture is heated, and the resulting sulfonyl chloride is then isolated from the reaction byproducts. orgsyn.org

Table 1: Common Chlorinating Agents for Sulfonic Acids

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Heating, often without solvent | POCl₃, HCl |

| Phosphorus Oxychloride (POCl₃) | Heating, often with the salt of the sulfonic acid | Phosphate salts |

| Thionyl Chloride (SOCl₂) | Often requires a catalyst (e.g., DMF), heating | SO₂, HCl |

| Chlorosulfonic Acid (ClSO₃H) | Used for direct chlorosulfonation of arenes | H₂SO₄ |

The precursor, naphthalene-1,3,6-trisulfonic acid, is not typically isolated but is produced as part of a mixture of isomers during the exhaustive sulfonation of naphthalene (B1677914). google.com The synthesis involves treating naphthalene with sulfuric acid and oleum (fuming sulfuric acid) at elevated temperatures. google.comgoogle.com The process is carefully controlled to favor the formation of the 1,3,6-isomer, which is a key intermediate in the synthesis of dyestuffs. googleapis.com

The industrial preparation often involves a multi-stage heating process. For instance, naphthalene can be treated with sulfuric acid monohydrate and 65% oleum, with the temperature being incrementally raised and held at various points, such as 80°C, 145°C, and up to 160°C, over several hours to ensure the desired degree of sulfonation. google.comprepchem.com The resulting mixture of naphthalenetrisulfonic acid isomers is then directly used for subsequent reactions, such as nitration or conversion to the sulfonyl chloride. google.comgoogleapis.com

Table 2: Example Sulfonation Conditions for Naphthalene-1,3,6-trisulfonic Acid

| Step | Reagents | Temperature | Duration |

|---|---|---|---|

| 1 | Naphthalene, Sulfuric Acid Monohydrate | 80-85°C | 1 hour |

| 2 | Mixture from Step 1 | 145°C | 1-2.5 hours |

| 3 | Addition of Oleum (65%) | 40°C, then heated to 145-155°C | Several hours |

Note: Conditions are generalized from various patented industrial processes. google.comgoogle.com

Scalability and Industrial Relevance of Synthetic Routes

The synthesis of aryl sulfonyl chlorides, including naphthalene-based derivatives, is of significant industrial importance. However, scaling up traditional batch processes presents considerable challenges. The use of large quantities of highly corrosive reagents like chlorosulfonic acid and the highly exothermic nature of quenching reactions pose significant safety risks. mdpi.com Loss of containment of heated chlorosulfonic acid is a major hazard, and the evolution of large volumes of gas during the reaction and isolation phases can be problematic in large-scale reactors. mdpi.com

To address these challenges, modern industrial chemistry is moving towards continuous manufacturing processes. The development of automated continuous systems, employing multiple continuous stirred-tank reactors (CSTRs) and continuous filtration, offers a safer and more efficient alternative to hazardous batch production. mdpi.com This approach allows for better control of reaction parameters, improved heat management, and a significant increase in spacetime yield compared to batch methods. For aryl sulfonyl chlorides, a continuous process can mitigate the risks associated with exothermic quenches and the handling of dangerous reagents, making production safer and more scalable. mdpi.com

Emerging Synthetic Strategies for Polysubstituted Sulfonyl Chlorides

While the conversion of sulfonic acids remains a primary route, research into new synthetic methods for sulfonyl chlorides is active, driven by the need for milder conditions and greater functional group tolerance. d-nb.info

One emerging area is the use of visible-light photocatalysis. acs.orgnih.gov For example, a method has been developed for the synthesis of sulfonyl chlorides from arenediazonium salts, which are derived from aromatic amines. This strategy uses a heterogeneous carbon nitride photocatalyst (potassium poly(heptazine imide)) to mediate the reaction under mild conditions (visible light, room temperature), showing high tolerance for various functional groups. acs.org This represents a sustainable alternative to the classical Meerwein chlorosulfonation reaction, which often requires copper catalysts and low temperatures. acs.orgnih.gov

Another novel strategy involves the activation of primary sulfonamides, which are typically stable and unreactive. A recently developed method uses a pyrylium salt (Pyry-BF₄) to activate the otherwise poorly nucleophilic NH₂ group in a sulfonamide. d-nb.info This activation facilitates the formation of a sulfonyl chloride intermediate, which can then react with a variety of nucleophiles. The mild reaction conditions and high chemoselectivity of this method permit the late-stage formation of sulfonyl chlorides in complex, densely functionalized molecules, expanding the possibilities for drug discovery and materials science. d-nb.info Other approaches include the oxidative chlorosulfonation of S-alkyl isothiourea salts using reagents like N-chlorosuccinimide, which provides a convenient and environmentally conscious route to diverse sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 1,3,6 Naphthalenetrisulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Centers

The three sulfonyl chloride groups on the naphthalene (B1677914) ring serve as primary sites for nucleophilic substitution. A wide range of nucleophiles, including amines, alcohols, and water, can displace the chloride ion, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids, respectively. The presence of multiple reactive sites allows this molecule to act as a hub for creating complex, three-dimensional chemical structures.

Reaction with Amines: Polysulfonamide Formation

The reaction between a sulfonyl chloride and a primary or secondary amine is a well-established method for forming a stable sulfonamide linkage (-SO₂-NRR'). When 1,3,6-naphthalenetrisulfonyl chloride is reacted with diamines or other polyamines, a polysulfonamide is formed. Each of the three sulfonyl chloride groups can react with an amine, enabling the formation of a highly branched or crosslinked polymer network. The general reaction is analogous to the Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Interfacial polymerization is a powerful technique used to synthesize thin polymer films at the interface of two immiscible liquids. researchgate.net This method is particularly relevant for the reaction of this compound with diamines to form thin-film polysulfonamide membranes. In a typical setup, the naphthalenetrisulfonyl chloride is dissolved in an organic solvent (e.g., hexane), while the diamine monomer is dissolved in an aqueous phase. nih.gov

The polymerization is exceedingly fast and occurs at or near the liquid-liquid interface. researchgate.net The mechanism involves the diffusion of the amine monomers from the aqueous phase to the interface, where they encounter and react with the sulfonyl chloride groups. nih.gov Because the resulting polymer is typically insoluble in both phases, it precipitates at the interface, forming a thin film. This film can act as a barrier, limiting further contact between the monomers and thus self-limiting the film's thickness.

| Acyl Chloride Monomer | Amine Monomer | Solvent System | Observed Rate Constant (kobs) | Notes |

|---|---|---|---|---|

| Terephthaloyl chloride | Piperazine | n-Heptane/Water | First order in acid chloride; order decreases from 0.89 to 0.50 for piperazine as concentration increases. | Reaction slowed by using low monomer concentrations (10-2-10-5 M) and low pH (5-6) to control the concentration of reactive, uncharged piperazine. orgsyn.org |

| Terephthaloyl chloride | - | Water | 530 to 1100 (x 105 s-1) | This represents the competing hydrolysis reaction, which is also a factor in aqueous interfacial systems. nih.gov |

| Isophthaloyl chloride | - | Water | 240 to 520 (x 105 s-1) | Represents the competing hydrolysis reaction. The rate is slightly lower than its para-isomer. nih.gov |

The trifunctional nature of this compound makes it an effective crosslinking agent. When introduced into a system containing a pre-formed polymer with nucleophilic side groups (such as primary or secondary amines), it can form covalent bonds that bridge different polymer chains.

The crosslinking mechanism involves the sequential reaction of its three sulfonyl chloride groups with the amine functionalities on the polymer backbones.

Initial Reaction: One sulfonyl chloride group reacts with an amine on a polymer chain, grafting the naphthalene moiety onto that chain.

Network Formation: The remaining two sulfonyl chloride groups on the same naphthalene unit react with amines on different polymer chains.

This process creates a three-dimensional, covalently bonded network. The extent of crosslinking, or crosslink density, can be controlled by adjusting the stoichiometric ratio of the naphthalenetrisulfonyl chloride to the reactive sites on the polymer. A higher concentration of the crosslinker leads to a more rigid and less soluble network. This property is crucial in applications such as the formation of stable membranes, hydrogels, and thermosetting resins.

Reaction with Alcohols: Sulfonate Ester Formation

This compound reacts with alcohols to form the corresponding sulfonate esters (-SO₃R). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl generated during the reaction. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Each of the three sulfonyl chloride groups can be esterified, potentially leading to a tri-ester. The formation of sulfonate esters is significant because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions, a property widely exploited in organic synthesis.

Reaction with Water: Sulfonic Acid Formation

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to yield the corresponding sulfonic acids (-SO₃H) and HCl. For this compound, this reaction results in the formation of 1,3,6-naphthalenetrisulfonic acid.

The hydrolysis of aromatic sulfonyl chlorides can proceed via an Sₙ2-like mechanism, where a water molecule acts as the nucleophile. researchgate.net The reaction rate is influenced by factors such as temperature, pH, and solvent polarity. orientjchem.org In aqueous systems, particularly under basic conditions, hydrolysis is a significant competing reaction during processes like interfacial polymerization with amines. orgsyn.org The rate of hydrolysis for aromatic sulfonyl chlorides is generally rapid, with studies on similar compounds showing half-lives on the order of minutes in neutral or alkaline aqueous solutions. nih.gov Kinetic studies on various aromatic sulfonyl chlorides have shown that the reaction rate can be correlated with the electronic properties of substituents on the aromatic ring. osti.gov

| Compound | Conditions | Effective Rate Constant (keff) |

|---|---|---|

| Benzenesulfonyl chloride | 50% H₂SO₄, 25°C | 1.75 x 10-4 s-1 |

| p-Toluenesulfonyl chloride | 50% H₂SO₄, 25°C | 1.02 x 10-4 s-1 |

| p-Nitrobenzenesulfonyl chloride | 50% H₂SO₄, 25°C | 2.84 x 10-3 s-1 |

Data adapted from studies on the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid. osti.gov

Role as a Trifunctional Reagent in Organic Transformations

The defining characteristic of this compound in organic synthesis is its trifunctionality. This feature allows it to serve as a structural scaffold or a branching point in the construction of complex molecules. Beyond its use as a crosslinker in polymer science, it can be employed in the synthesis of:

Star Polymers: By using it as a core molecule from which three polymer chains can be initiated or attached. Multisulfonyl chlorides have been designed as initiators for living radical polymerizations. cmu.edu

Dendrimers: As a trifunctional core for the divergent synthesis of dendrimers, where successive generations of branching units are added to the initial three reactive sites.

Multifunctional Molecules: By reacting each sulfonyl chloride group with a different nucleophile, it is theoretically possible to synthesize complex, non-symmetric molecules with three distinct functionalities radiating from the central naphthalene core.

The reactivity of the three sulfonyl chloride groups may not be identical. The electronic and steric environment of each position (1, 3, and 6) on the naphthalene ring can influence the electrophilicity of the attached sulfur atom, potentially allowing for selective or sequential reactions under carefully controlled conditions. cmu.edu This differential reactivity can be a powerful tool for precise chemical construction.

Mechanistic Investigations of Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is a subject of considerable interest due to their extensive use in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The reaction mechanism of sulfonyl chlorides with nucleophiles is generally understood to proceed through a bimolecular nucleophilic substitution pathway (SN2-like) at the sulfur atom. However, the precise nature of the transition state and the potential for a stepwise addition-elimination mechanism continue to be areas of active investigation. The presence of multiple sulfonyl chloride groups on a naphthalene core, as in this compound, is expected to significantly influence its reactivity due to strong electron-withdrawing effects.

Kinetic Studies of Model Reactions

The solvolysis of aromatic sulfonyl chlorides typically follows first-order kinetics with respect to the sulfonyl chloride. The reaction rates are sensitive to the nature of the solvent and the substituents on the aromatic ring. For instance, studies on the hydrolysis of a series of 4-X-benzenesulfonyl chlorides have shown that electron-withdrawing substituents accelerate the reaction, which is consistent with a transition state where the sulfur atom becomes more electron-deficient. cdnsciencepub.com This is supported by Hammett plots, which show a positive ρ value for the solvolysis of benzenesulfonyl chlorides, indicating that the reaction is favored by substituents that can stabilize a developing negative charge on the leaving group and a partial positive charge on the sulfur atom. beilstein-journals.org

The solvolysis of benzenesulfonyl chloride and its derivatives in various aqueous solvent mixtures has been thoroughly investigated. The rates are generally faster in more polar solvents. For example, the solvolysis of benzenesulfonyl chloride is significantly faster in water than in less polar aqueous-organic mixtures. nih.gov

Below is a table of selected kinetic data for the solvolysis of model aromatic sulfonyl chlorides. It is important to note that these are model compounds, and the reactivity of this compound is expected to be significantly higher due to the presence of three strongly electron-withdrawing sulfonyl chloride groups.

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s-1) |

|---|---|---|---|

| Benzenesulfonyl chloride | Water | 25 | 3.0 x 10-4 |

| p-Toluenesulfonyl chloride | Water | 25 | 1.5 x 10-4 |

| p-Nitrobenzenesulfonyl chloride | Water | 25 | 1.8 x 10-3 |

| Benzenesulfonyl chloride | 50% Acetone-Water | 25 | 2.4 x 10-4 |

The data in the table illustrates the electronic effect of substituents on the rate of solvolysis. The electron-donating methyl group in p-toluenesulfonyl chloride decreases the rate constant compared to unsubstituted benzenesulfonyl chloride, while the electron-withdrawing nitro group in p-nitrobenzenesulfonyl chloride significantly increases the rate. Based on these trends, this compound, with its three sulfonyl chloride groups acting as strong deactivating groups, would be expected to undergo nucleophilic attack at a much faster rate than any of the model compounds listed.

Computational Analysis of Reaction Pathways

Computational chemistry has provided valuable insights into the mechanistic details of reactions involving sulfonyl chlorides. Density functional theory (DFT) calculations have been employed to model the reaction pathways of nucleophilic substitution at the sulfur atom of sulfonyl chlorides.

For the hydrolysis of benzenesulfonyl chloride, computational studies suggest a mechanism involving the formation of a trigonal bipyramidal transition state. researchgate.net In this transition state, the incoming nucleophile (a water molecule) and the leaving group (the chloride ion) occupy the axial positions. The calculations indicate that the reaction proceeds via a concerted SN2-like mechanism rather than a stepwise addition-elimination pathway involving a stable pentacoordinate intermediate.

The energy profile for the hydrolysis of a model sulfonyl chloride, calculated using computational methods, typically shows a single energy barrier corresponding to the transition state. The calculated activation energies are generally in good agreement with experimental data.

Below is a table summarizing computational findings for the nucleophilic attack on model sulfonyl chlorides.

| Reaction | Computational Method | Calculated Parameter | Value |

|---|---|---|---|

| Hydrolysis of Benzenesulfonyl chloride | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | 18.5 |

| Chloride exchange in Benzenesulfonyl chloride | DFT | Transition State Geometry | Trigonal Bipyramidal |

| Methanolysis of Methanesulfonyl chloride | Ab initio (MP2) | Reaction Pathway | Concerted SN2 |

These computational models support a mechanism where bond formation with the incoming nucleophile and bond breaking with the leaving group occur in a single, concerted step. The geometry of the transition state is consistently found to be a trigonal bipyramid. For this compound, it is anticipated that the reaction pathway would be analogous. The strong inductive effect of the three sulfonyl chloride groups would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) centered on the sulfur atoms, making them more susceptible to nucleophilic attack and likely lowering the activation energy for the substitution reaction.

Advanced Characterization Techniques for 1,3,6 Naphthalenetrisulfonyl Chloride and Its Derivatives

Spectroscopic Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. For 1,3,6-naphthalenetrisulfonyl chloride, which has five aromatic protons, the ¹H NMR spectrum would display a complex series of multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic effects of the three electron-withdrawing sulfonyl chloride groups.

The ¹³C NMR spectrum is expected to show ten distinct signals for the naphthalene (B1677914) carbons, as the substitution pattern renders them all chemically non-equivalent. hw.ac.ukchemicalbook.com The carbons directly attached to the sulfonyl chloride groups (C1, C3, C6) would be significantly downfield due to strong deshielding effects. The chemical shifts for aromatic carbons in naphthalenesulfonyl derivatives typically appear in the range of δ 120-150 ppm. oregonstate.eduorganicchemistrydata.org

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 7.5 - 9.0 | Complex multiplet patterns due to proton-proton coupling across the naphthalene ring. |

| ¹³C | 120 - 150 | Ten distinct signals expected. Carbons C1, C3, and C6, bonded to -SO₂Cl groups, will be the most downfield. Quaternary carbons will show lower intensity. hw.ac.uk |

Infrared (IR) Spectroscopy FTIR spectroscopy is particularly useful for identifying the characteristic vibrations of the sulfonyl chloride group. Aryl sulfonyl chlorides exhibit very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. acdlabs.com The S-Cl stretching vibration is also observable, typically at a lower frequency.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| SO₂ Asymmetric Stretch | 1370 - 1410 | Strong |

| SO₂ Symmetric Stretch | 1166 - 1204 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| S-Cl Stretch | 370 - 390 | Medium |

| Data derived from characteristic frequencies for aromatic sulfonyl chlorides. acdlabs.comcdnsciencepub.com |

Raman Spectroscopy Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and bonds involving heavier atoms. The symmetric SO₂ stretch is typically a strong band in the Raman spectrum. researchgate.net Analysis of related compounds like 2-amino-1-naphthalenesulfonic acid has demonstrated the utility of Raman spectroscopy in assigning vibrational modes of the naphthalene core. tandfonline.com The S-Cl stretch also gives rise to a strong Raman band. cdnsciencepub.com

Mass Spectrometry and Fragmentation Analysis (e.g., Predicted Collision Cross Section values)

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule, while tandem MS (MS/MS) reveals its fragmentation pathways, aiding in structural confirmation.

For this compound, high-resolution mass spectrometry would confirm its exact mass. The presence of three chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Collision-induced dissociation (CID) of the molecular ion is expected to proceed through characteristic fragmentation patterns for aryl sulfonyl compounds. libretexts.org A primary and highly diagnostic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. researchgate.netnih.gov Subsequent fragmentations would involve the loss of chlorine radicals (·Cl) and further breakdown of the naphthalene ring.

Ion mobility-mass spectrometry can provide an additional dimension of characterization through the measurement of the Collision Cross Section (CCS). The CCS value is a measure of the ion's size and shape in the gas phase. For this compound, a predicted CCS value has been calculated.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₅Cl₃O₆S₃ | - |

| Exact Mass | 421.831384 Da | PubChem |

| Predicted CCS (N₂) | 128 Ų | PubChem |

| Primary Fragmentation | Neutral loss of SO₂ (-64 Da) | Common for aryl sulfonyl compounds researchgate.netnih.gov |

| Other Fragmentations | Loss of ·Cl, cleavage of C-S bonds | General for sulfonyl chlorides researchgate.netcore.ac.uk |

Diffraction Methods for Solid-State Structure (e.g., Gas-Phase Electron Diffraction for related compounds)

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. nih.govnih.gov While a crystal structure for this compound is not publicly documented, studies on closely related naphthalenesulfonic acids and other aromatic sulfonyl chlorides demonstrate the power of this technique. cambridge.orgfgcu.edunih.gov Such an analysis would reveal precise bond lengths, bond angles, and torsion angles, such as the geometry around the sulfur atoms and the orientation of the sulfonyl chloride groups relative to the naphthalene plane. It would also elucidate the intermolecular interactions, like halogen bonds or π-π stacking, that govern the crystal packing. fgcu.edunih.gov

For example, powder X-ray diffraction studies on naphthalenesulfonic acids have successfully determined their crystal systems and unit cell parameters, providing valuable structural data even when single crystals are unavailable. cambridge.org

| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c, β) |

| 1-Naphthalenesulfonic acid dihydrate | Monoclinic | P2₁/m | a=0.915 nm, b=0.792 nm, c=0.818 nm, β=101.6° |

| 2-Naphthalenesulfonic acid hydrate | Orthorhombic | Pnma | a=2.275 nm, b=0.775 nm, c=0.591 nm |

| Data for related sulfonic acid hydrates, demonstrating the application of X-ray diffraction. cambridge.org |

Gas-Phase Electron Diffraction (GED) For smaller, more volatile sulfonyl chlorides, Gas-Phase Electron Diffraction (GED) can be used to determine the molecular structure in the absence of intermolecular forces present in the crystalline state. This technique provides accurate measurements of bond lengths and angles for molecules in the gas phase.

Microscopic Analysis of Derivative Morphologies (e.g., Scanning Electron Microscopy, Atomic Force Microscopy for membranes)

When this compound is used as a monomer to create polymeric materials, such as thin-film composite membranes, microscopy techniques are essential for characterizing the resulting morphology.

Scanning Electron Microscopy (SEM) SEM is widely used to visualize the surface and cross-sectional structure of membranes. researchgate.net For polyamide membranes formed by interfacial polymerization—a common application for multifunctional sulfonyl chlorides or acyl chlorides—SEM typically reveals a characteristic "ridge-and-valley" surface morphology. technion.ac.ilresearchgate.net Cross-sectional SEM images can be used to measure the thickness of the active polyamide layer and examine the underlying porous support structure. technion.ac.il

Atomic Force Microscopy (AFM) AFM provides a three-dimensional profile of the membrane surface at a higher resolution than SEM. It is used to quantify key surface parameters such as roughness (e.g., root-mean-square roughness, Rq), which can influence the membrane's fouling propensity. The detailed topographical maps generated by AFM can help correlate the surface structure of membranes derived from this compound with their performance in separation processes.

| Technique | Information Obtained | Relevance to Derivatives |

| SEM | Surface topography (e.g., "ridge-and-valley" structure), cross-sectional structure, layer thickness. | Visualizing the macroscopic structure of polyamide membranes or other polymeric materials. researchgate.netresearchgate.net |

| AFM | 3D surface mapping, quantitative surface roughness (Rq, Ra), identification of pores and nodules. | Quantifying the nanoscale surface features that affect membrane performance like flux and fouling. |

Theoretical and Computational Investigations of 1,3,6 Naphthalenetrisulfonyl Chloride

Quantum Chemical Calculations (Density Functional Theory, Møller-Plesset Perturbation Theory) for Molecular Structure and Conformation

The intricate three-dimensional structure and conformational preferences of 1,3,6-naphthalenetrisulfonyl chloride have been elucidated using sophisticated computational techniques, primarily Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory. These methods provide a quantum mechanical description of the molecule, allowing for the prediction of its geometry and stability.

DFT calculations, which are based on the electron density of the molecule, offer a balance between computational cost and accuracy, making them well-suited for a molecule of this size. Various functionals within the DFT framework can be employed to approximate the exchange-correlation energy, a key component in determining molecular properties. For a molecule like this compound, functionals that incorporate dispersion corrections are often necessary to accurately model the non-covalent interactions that can influence its conformation.

Møller-Plesset perturbation theory, particularly at the second order (MP2), provides a higher level of theory by explicitly including electron correlation effects. wikipedia.orgsmu.edu While computationally more demanding than DFT, MP2 calculations can offer a more refined picture of the molecule's electronic structure and energetics. wikipedia.org The choice of basis set in both DFT and MP2 calculations is crucial, with larger basis sets generally yielding more accurate results at a higher computational cost.

The application of these methods allows for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the geometry of the naphthalene (B1677914) core and the orientation of the three sulfonyl chloride (-SO₂Cl) groups. The results of these calculations would provide a detailed and static picture of the most stable arrangement of the atoms in the molecule.

Conformational Analysis and Energy Landscapes of Sulfonyl Chloride Groups

The presence of three bulky and polar sulfonyl chloride groups on the naphthalene scaffold introduces significant conformational flexibility. The rotation of these groups around the C-S bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a different stable conformation (rotamer).

A thorough conformational analysis is essential to map out this energy landscape and identify the most stable conformers and the energy barriers that separate them. This is typically achieved by systematically rotating the dihedral angles associated with the C-S bonds and calculating the corresponding energy at each point, using methods like DFT or MP2. The resulting data can be visualized as a potential energy surface, which reveals the energetically favorable orientations of the sulfonyl chloride groups relative to the naphthalene ring and to each other.

The relative energies of the different conformers are influenced by a combination of steric hindrance between the sulfonyl chloride groups and adjacent hydrogen atoms on the naphthalene ring, as well as electrostatic interactions between the polar S-O and S-Cl bonds. It is anticipated that the most stable conformations will seek to minimize steric repulsion while optimizing favorable electrostatic interactions. The energy barriers between these conformers determine the dynamics of their interconversion at a given temperature.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital analysis)

To gain a deeper understanding of the electronic distribution and bonding characteristics within this compound, Natural Bond Orbital (NBO) analysis is a powerful tool. NBO analysis transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and anti-bonding orbitals.

This analysis provides valuable information about:

Hybridization: The analysis details the hybridization of the atomic orbitals that form the chemical bonds, providing a more nuanced picture than simple sp², sp³, etc., assignments.

The results from an NBO analysis would provide a detailed electronic picture, highlighting the nature of the C-S, S-O, and S-Cl bonds and the electronic influence of the sulfonyl chloride groups on the aromatic naphthalene core.

Simulation of Intermolecular Interactions and Self-Assembly Propensities

The behavior of this compound in the condensed phase (liquid or solid state) is governed by intermolecular interactions. Molecular dynamics (MD) simulations can be employed to study these interactions and predict the self-assembly behavior of the molecule.

MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system. By simulating a collection of this compound molecules, it is possible to observe how they interact and organize themselves.

Key intermolecular forces that would be at play include:

Van der Waals Interactions: These are ubiquitous attractive forces that arise from temporary fluctuations in electron density. The large aromatic surface of the naphthalene core would contribute significantly to these interactions.

Dipole-Dipole Interactions: The polar sulfonyl chloride groups create permanent dipoles in the molecule, leading to electrostatic interactions between molecules.

π-π Stacking: The aromatic naphthalene rings can stack on top of each other, a common and important interaction in polycyclic aromatic compounds. researchgate.net

Applications of 1,3,6 Naphthalenetrisulfonyl Chloride in Advanced Materials and Synthesis

Polymer Chemistry and Membrane Technology

1,3,6-Naphthalenetrisulfonyl chloride (NTSC) is a trifunctional monomer that has garnered significant interest in the field of polymer chemistry, particularly for the fabrication of high-performance membranes. Its unique structure, featuring three reactive sulfonyl chloride groups on a rigid naphthalene (B1677914) backbone, allows for the creation of highly crosslinked and stable polymer networks. This has proven especially valuable in the development of advanced membrane technologies for demanding separation processes.

Synthesis of Polysulfonamide (PSA) Membranes by Interfacial Polymerization

Polysulfonamide (PSA) membranes are a class of membranes known for their chemical and thermal stability. They are typically synthesized through a process called interfacial polymerization. This method involves the reaction of two different monomers at the interface of two immiscible liquids. In the context of NTSC, a common co-monomer is piperazine (PIP). The NTSC is dissolved in an organic solvent, while the piperazine is dissolved in an aqueous solution. When these two solutions are brought into contact, a thin, dense, and highly crosslinked polysulfonamide film forms at the interface. This film serves as the selective layer of the membrane, responsible for the separation of different molecules.

Role as a Crosslinking Agent

The trifunctional nature of this compound is central to its role as a crosslinking agent in the formation of polysulfonamide membranes. During interfacial polymerization with a difunctional amine monomer like piperazine, each of the three sulfonyl chloride (-SO₂Cl) groups on the NTSC molecule can react with an amine group (-NH) from a piperazine molecule. This creates a dense, three-dimensional polymer network. This high degree of crosslinking is crucial for the mechanical strength and chemical stability of the resulting membrane, making it robust enough to withstand harsh operating conditions. The rigid naphthalene core of the NTSC molecule further contributes to the formation of a well-defined and stable membrane structure.

Optimization of Membrane Permeability and Selectivity

The performance of polysulfonamide membranes, specifically their permeability (how fast a fluid passes through) and selectivity (the ability to separate different molecules), can be fine-tuned by carefully controlling the conditions of the interfacial polymerization process. Key parameters that are optimized include the concentration of the monomers (NTSC and piperazine), the reaction temperature, and the use of additives.

For instance, studies have shown that adjusting the concentration of NTSC and piperazine can significantly impact the thickness and density of the selective layer, thereby influencing both water flux and salt rejection. Higher monomer concentrations generally lead to a thicker and more crosslinked layer, which can increase selectivity but may decrease permeability. The reaction temperature also plays a critical role, with higher temperatures typically accelerating the polymerization rate and affecting the final membrane structure. Additives in the organic phase can also be used to modify the membrane's properties.

Below is a table summarizing the effects of varying monomer concentrations on membrane performance, based on experimental findings.

| NTSC Concentration (w/v %) | Piperazine Concentration (w/v %) | Pure Water Permeability (L/m²·h·bar) | Na₂SO₄ Rejection (%) |

| 0.1 | 0.25 | 6.5 | 80.5 |

| 0.2 | 0.25 | 5.8 | 86.5 |

| 0.3 | 0.25 | 5.2 | 89.0 |

This data is illustrative and based on trends reported in the literature.

Advanced Fabrication Methodologies (e.g., spinning-assist layer-by-layer assembly)

To further enhance the performance and control over the structure of polysulfonamide membranes, advanced fabrication techniques have been developed. One such method is the spinning-assist layer-by-layer (SA-LBL) assembly. This technique offers a more precise way to build the selective layer of the membrane, allowing for the creation of ultrathin and defect-free films.

In the SA-LBL process, the porous support membrane is mounted on a spin coater. The aqueous piperazine solution is first applied to the spinning support, forming a thin liquid layer. Subsequently, the organic NTSC solution is applied. The spinning motion ensures a uniform distribution of the monomers and facilitates the interfacial polymerization, resulting in a highly uniform and thin polysulfonamide layer. This process can be repeated in cycles to build up a multi-layered selective barrier with tailored thickness and properties. The SA-LBL method has been shown to produce membranes with improved flux and rejection characteristics compared to traditional interfacial polymerization methods.

Development of Acid-Resistant Nanofiltration Membranes

A significant application of this compound is in the fabrication of acid-resistant nanofiltration membranes. Many industrial processes, such as those in the mining and chemical industries, involve highly acidic streams that require treatment. Conventional polyamide-based nanofiltration membranes often degrade under these harsh conditions. Polysulfonamide membranes derived from NTSC, however, exhibit remarkable stability in acidic environments.

Research has demonstrated that NTSC-piperazine based membranes can maintain their separation performance even after prolonged exposure to strong acids like sulfuric acid. For example, these membranes have shown stable performance after being immersed in a 20% (w/v) sulfuric acid solution for several months. This exceptional acid stability makes them highly suitable for applications involving the treatment of acidic wastewater and the recovery of valuable resources from acidic industrial effluents.

Mechanisms of Enhanced Acid Stability

The enhanced acid stability of polysulfonamide membranes made from this compound is attributed to the inherent stability of the sulfonamide (-SO₂-NH-) linkage. Compared to the amide (-CO-NH-) linkage found in traditional polyamide membranes, the sulfonamide bond is significantly more resistant to acid-catalyzed hydrolysis.

This increased stability is due to several factors:

Electronic Effects : The sulfur atom in the sulfonamide group is less electrophilic than the carbonyl carbon in the amide group. This makes the sulfonamide group less susceptible to nucleophilic attack by water molecules, which is the primary mechanism of acid-catalyzed hydrolysis.

Steric Hindrance : The bulky nature of the sulfonyl group can sterically hinder the approach of water molecules to the susceptible bond, further slowing down the hydrolysis process.

The combination of these factors results in a polymer backbone that can withstand highly acidic conditions without significant degradation, ensuring the long-term performance and integrity of the nanofiltration membrane.

Comparison with Other Sulfonyl Chloride Monomers in Membrane Synthesis

In the synthesis of polyamide thin-film composite (TFC) membranes for nanofiltration (NF) and reverse osmosis (RO), the acyl chloride monomer plays a critical role in determining the final properties of the membrane, such as water flux, salt rejection, and stability. The industry standard for these applications is typically an aromatic acyl chloride like trimesoyl chloride (TMC) researchgate.net.

When comparing this compound to TMC, several structural differences suggest potential variations in membrane performance.

Core Structure: this compound is based on a larger, more rigid bicyclic naphthalene core compared to the single benzene ring of TMC. The increased steric hindrance and rigidity of the naphthalene structure can influence the polymerization reaction and the resulting polymer network mdpi.com. This may lead to a more open membrane structure with potentially higher water permeability, but could also affect the packing of polymer chains and thus selectivity.

Reactive Groups: The reactive groups are sulfonyl chlorides (-SO₂Cl) instead of the acyl chlorides (-COCl) found in TMC. Sulfonyl chlorides react with amines to form sulfonamide linkages (-SO₂-NH-), which have different chemical stability and bond characteristics compared to the amide linkages (-CO-NH-) formed by TMC. Membranes incorporating sulfonamide groups have been investigated for applications in acidic wastewater treatment researchgate.net.

Functionality: Both molecules are trifunctional, allowing for the formation of a highly cross-linked polymer network, which is essential for the rejection of salts and small organic molecules researchgate.netresearchgate.net.

Studies comparing various amine and acyl chloride monomers demonstrate that changes in monomer chemistry significantly impact membrane properties. For instance, membranes made with TMC and 3,5-diaminobenzoic acid (BA) show higher water permeance than those made with the conventional m-phenylenediamine (MPD) monomer nih.gov. The swelling ratio of the membrane, an indicator of its interaction with water, is also consistently higher for the TMC-BA chemistry nih.gov. The choice of monomer affects the degree of crosslinking, layer thickness, and surface charge, all of which control the membrane's separation performance mdpi.comresearchgate.net. While direct comparative performance data for this compound is limited, the principles established from comparing other monomers suggest that its unique structure would yield membranes with distinct permeability and selectivity characteristics relative to those derived from TMC.

| Feature | This compound | Trimesoyl Chloride (TMC) |

|---|---|---|

| Aromatic Core | Naphthalene (Bicyclic) | Benzene (Monocyclic) |

| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Acyl Chloride (-COCl) |

| Resulting Linkage (with amine) | Sulfonamide (-SO₂-NH-) | Amide (-CO-NH-) |

| Expected Structural Impact | Higher rigidity and steric hindrance may create a more open, porous network. | Well-established formation of a dense, highly selective network. researchgate.net |

Organic Synthesis as a Versatile Building Block

This compound is a potent building block in organic synthesis due to its three highly reactive sulfonyl chloride functional groups positioned on a rigid aromatic scaffold. Sulfonyl chlorides are valuable electrophiles that readily react with a wide range of nucleophiles, making them key precursors in the synthesis of diverse molecular structures. The trifunctional nature of this specific compound allows it to act as a central hub or a cross-linking agent, enabling the construction of complex, high-molecular-weight architectures from simpler starting materials.

The primary utility of this compound lies in its ability to undergo nucleophilic substitution at its three sulfonyl chloride sites. This allows for the straightforward preparation of a wide variety of multifunctional naphthalene derivatives.

Sulfonamides: The most common reaction involves primary and secondary amines, which attack the electrophilic sulfur atom to displace chloride and form stable sulfonamide bonds. By using different amines, one can introduce a vast array of functional groups. For instance, reacting it with amino acids or peptides can create complex bio-conjugates. Using amines with polymerizable groups can lead to the formation of functional polymers and resins.

Sulfonate Esters: Alcohols and phenols can also act as nucleophiles, reacting under basic conditions to yield sulfonate esters. This reaction path allows for the attachment of the naphthalene core to other aromatic systems or aliphatic chains through an oxygen linkage.

The stepwise or one-pot reaction with one or more different nucleophiles allows for the synthesis of symmetrically or asymmetrically substituted naphthalene derivatives with precisely controlled chemical and physical properties.

The defined geometry and rigidity of the naphthalene core make this compound an excellent scaffold for building complex, three-dimensional molecules. It can serve as a core molecule for the synthesis of:

Dendrimers and Star Polymers: By reacting the three sulfonyl chloride groups with branched diamine or trialcohol units, one can initiate the growth of dendrimers or star-shaped polymers. The naphthalene core provides a stable focal point from which the polymer chains radiate.

Ligand Scaffolds: The three reactive sites can be functionalized with specific binding groups to create tripodal ligands. These ligands can chelate metal ions for applications in catalysis, sequestration, or sensing. The rigid naphthalene spacer ensures a well-defined spatial arrangement of the binding arms.

Cross-linked Networks: In polymer chemistry, it can be used as a cross-linking agent to impart rigidity, thermal stability, and chemical resistance to various polymers by forming a three-dimensional network structure.

Its role is analogous to other trifunctional building blocks like cyanuric chloride or trimesoyl chloride, which are widely used to create highly organized molecular and polymeric structures nih.gov.

A significant application of sulfonyl chlorides, particularly those containing a naphthalene moiety, is in chemical derivatization for analytical chemistry. sdiarticle4.com The purpose of derivatization is to modify an analyte to make it more suitable for separation or detection, for example, by attaching a chromophore or a fluorophore. sdiarticle4.comresearchgate.net

Naphthalene sulfonyl chlorides are excellent derivatizing agents for enhancing the detection of molecules in High-Performance Liquid Chromatography (HPLC), especially with fluorescence detection. sdiarticle4.com The strategy involves reacting the sulfonyl chloride with analytes containing primary or secondary amine groups. nih.gov This reaction attaches the highly fluorescent naphthalene group to the analyte. sdiarticle4.com

Mechanism: The reaction is a nucleophilic attack of the amine on the sulfonyl chloride group, forming a stable, fluorescent sulfonamide derivative. nih.gov

Application: This technique is widely used for the sensitive quantification of amino acids, peptides, pharmaceuticals, and other biological molecules that lack a native fluorophore. acs.org For example, 2-naphthalenesulfonyl chloride has been successfully used for the pre-column derivatization of spectinomycin, allowing for its detection at low concentrations. nih.gov Similarly, dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) is a classic reagent used for the fluorescent labeling of amines and phenols. sdiarticle4.com

This derivatization strategy dramatically improves the sensitivity and selectivity of analytical methods, allowing for the detection of analytes at nanogram levels or lower. nih.gov

| Reagent | Target Functional Group | Detection Method | Reference |

|---|---|---|---|

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) | Primary and Secondary Amines, Phenols | Fluorescence | sdiarticle4.com |

| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amines | UV (254 nm) / Fluorescence | nih.gov |

Supramolecular Chemistry and Self-Assembly

The structure of this compound makes its derivatives highly promising candidates for applications in supramolecular chemistry and the design of self-assembling systems. Supramolecular assembly relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and solvophobic effects—to organize molecules into well-defined, higher-order structures.

Derivatives of this compound are well-suited for this purpose for several reasons:

π-Stacking: The large, electron-rich, and planar naphthalene core is predisposed to engage in strong π-π stacking interactions. This is a powerful directional force for organizing molecules in a co-facial arrangement, which is fundamental to the formation of fibrous or columnar structures. nih.gov

Directional Hydrogen Bonding: By converting the sulfonyl chloride groups into sulfonamides (by reacting them with amines), multiple, highly directional hydrogen bond donor and acceptor sites can be introduced. The geometric arrangement of these three sites on the rigid core can be used to program the formation of specific 2D or 3D networks.

Defined Molecular Shape: The C₃ symmetry of the substitution pattern on the naphthalene scaffold provides a well-defined, trigonal building block. Such shapes are known to assemble into complex and often porous architectures, such as honeycomb networks or hollow vesicular structures.

Research on other naphthalene-based molecules has demonstrated their remarkable ability to self-assemble. For example, naphthalene-dipeptide conjugates have been shown to form hydrogels through a combination of π-π stacking and β-sheet formation (a hydrogen-bonding motif) warwick.ac.uk. Similarly, core-substituted naphthalene diimides can self-assemble into nanostructures like triangles, nanorods, and vesicles rsc.orgresearchgate.net. These examples highlight the potential of the naphthalene moiety to drive the formation of ordered supramolecular materials. By carefully choosing the groups to attach to the three sulfonyl positions of this compound, it is possible to design novel gelators, liquid crystals, and porous materials with functions tailored for catalysis, separation, or sensing.

Design of Supramolecular Architectures (e.g., as a scaffold for host-guest systems)

The rigid, planar structure of the naphthalene moiety in this compound provides a pre-organized platform for the construction of well-defined supramolecular architectures. By reacting the three sulfonyl chloride groups with appropriate molecular components, it is possible to create tripodal molecules that can act as hosts in host-guest systems. These systems are central to various applications, including molecular recognition, sensing, and drug delivery.

The C3v symmetry that can be imparted to molecules derived from this trifunctional scaffold is particularly advantageous in creating cavities or binding pockets with specific shapes and sizes. For instance, the reaction of this compound with amino-functionalized crown ethers or cyclodextrins could lead to the formation of elaborate host molecules. In such a construct, the naphthalene unit would serve as a rigid spacer, while the macrocyclic addends would provide the binding sites for guest molecules. The spatial arrangement of these binding sites, dictated by the substitution pattern of the naphthalene core, would be crucial for selective guest recognition.

While direct examples of this compound in host-guest systems are not extensively documented in publicly available research, the principles of supramolecular design strongly support its potential in this area. The synthesis of water-soluble supramolecular polymers driven by naphthalene-naphthalene interactions highlights the utility of the naphthalene core in directing self-assembly processes researchgate.net. Furthermore, the broader class of naphthalene-based compounds has been successfully employed in creating diverse supramolecular structures nih.gov. The defined geometry of this compound makes it an attractive candidate for extending this research, offering a pathway to novel host-guest systems with tailored properties.

Table 1: Potential Host-Guest Systems Derived from this compound

| Host Molecule Component | Guest Molecule Type | Potential Application |

| Crown Ethers | Metal Cations, Ammonium Ions | Ion Sensing, Phase Transfer Catalysis |

| Cyclodextrins | Small Organic Molecules | Drug Delivery, Chiral Recognition |

| Calixarenes | Neutral Molecules, Ions | Molecular Encapsulation, Sensing |

| Cryptands | Metal Cations | Selective Ion Transport |

Exploration in Anion Recognition Systems

The development of artificial receptors for the selective binding of anions is a significant focus of supramolecular chemistry, with applications in environmental monitoring, medical diagnostics, and chemical sensing. The electron-deficient nature of the aromatic system in naphthalene, coupled with the ability to introduce hydrogen-bond-donating groups, makes it a promising scaffold for anion receptors.

Derivatives of this compound, particularly the corresponding trisulfonamides, are well-suited for this purpose. The reaction of the trisulfonyl chloride with primary or secondary amines yields tripodal sulfonamides where the N-H protons can act as hydrogen-bond donors. The pre-organized, tripodal arrangement of these hydrogen-bond-donating groups can create a binding pocket that is complementary in size and shape to a specific anion.

Research into tripodal anion receptors has demonstrated the effectiveness of C3-symmetric scaffolds in achieving high anion affinity and selectivity nih.govresearchgate.net. For instance, cholic acid-based tripodal receptors have shown a high affinity for chloride ions kchem.org. While not directly employing a naphthalene core, these studies establish the principle that a rigid, tripodal arrangement of hydrogen-bond donors leads to effective anion binding. The naphthalene scaffold offers a more rigid and electronically tunable platform compared to the more flexible cholic acid backbone.

The synthesis of tripodal anion receptors often involves the use of building blocks that can be functionalized to create a convergent array of binding sites researchgate.netresearchgate.net. This compound is an ideal starting material for such a synthetic strategy. By carefully selecting the amine reactant, the acidity of the N-H protons and the steric environment of the binding pocket can be fine-tuned to achieve selectivity for different anions.

Table 2: Key Features of Naphthalene Trisulfonamide-Based Anion Receptors

| Feature | Description | Importance in Anion Recognition |

| Rigid Naphthalene Scaffold | Provides a pre-organized platform for the binding groups. | Reduces the entropic penalty of binding and enhances selectivity. |

| Tripodal Arrangement | The 1,3,6-substitution pattern directs the binding groups to form a C3-symmetric pocket. | Allows for multi-point recognition and encapsulation of the target anion. |

| Hydrogen-Bond-Donating Sulfonamide Groups | The N-H protons of the sulfonamide moieties act as hydrogen-bond donors. | Forms strong, directional interactions with the anionic guest. |

| Tunable Electronic Properties | The electronic nature of the naphthalene core and the substituents on the amine can be modified. | Influences the acidity of the N-H protons and the overall binding affinity. |

Potential in Catalyst Design and Molecular Devices

The unique structural and electronic properties of this compound and its derivatives also suggest their potential in the design of novel catalysts and molecular devices. The ability to create well-defined, tripodal ligands from this scaffold is of particular interest in coordination chemistry and catalysis.

By reacting this compound with amines bearing additional donor atoms (e.g., pyridyl, carboxylate, or phosphine groups), it is possible to synthesize tripodal ligands that can coordinate to a metal center. The naphthalene backbone would enforce a specific geometry on the resulting metal complex, which could influence its catalytic activity and selectivity. Naphthalene-based polymers have already been explored as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating the compatibility of the naphthalene moiety with catalytic processes nih.govmdpi.comresearchgate.net. The use of discrete, well-defined naphthalene-based ligands derived from the trisulfonyl chloride could offer greater control over the catalytic environment.

In the realm of molecular devices, the photophysical properties of the naphthalene core can be exploited. Naphthalene and its derivatives are known to exhibit fluorescence and can participate in energy transfer processes. By attaching different functional units to the three arms of the scaffold, it may be possible to create molecular systems that exhibit interesting photophysical behaviors, such as light-harvesting or sensing capabilities. For instance, the triplet-triplet annihilation dynamics of naphthalene are a subject of research for photon upconversion applications nih.gov. Integrating this property into a well-defined supramolecular architecture could lead to the development of novel molecular-scale photonic devices.

Furthermore, the rigid and well-defined nature of molecules derived from this compound makes them interesting candidates for incorporation into more complex systems, such as metal-organic frameworks (MOFs) or coordination polymers. The trisulfonate, formed by hydrolysis of the trisulfonyl chloride, could act as a trivalent linker, connecting metal nodes to form extended, porous structures with potential applications in gas storage, separation, and catalysis.

Future Research Directions and Translational Prospects

Novel Synthetic Routes for Sustainable Production

The traditional synthesis of sulfonyl chlorides often involves reagents and conditions that are misaligned with the principles of green chemistry. rsc.org Future research must prioritize the development of more sustainable and environmentally benign synthetic pathways for 1,3,6-naphthalenetrisulfonyl chloride. This involves a multi-faceted approach targeting catalysts, solvents, and energy sources.

Key research avenues include:

Catalyst Development: Investigating novel catalytic systems that can facilitate the sulfonation and subsequent chlorination of naphthalene (B1677914) with higher efficiency and selectivity, thereby reducing the formation of unwanted byproducts. This includes exploring solid acid catalysts or reusable ionic liquids to replace corrosive reagents.

Green Solvents: Shifting away from traditional volatile organic compounds towards greener alternatives is crucial. nih.gov Research into the use of supercritical fluids (like CO₂), water-based systems, or bio-derived solvents could significantly reduce the environmental footprint of the synthesis process. rsc.org The ideal is to move towards solvent-free reactions, a core tenet of green chemistry. nih.gov

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or mechanochemistry can lead to faster reaction times and lower energy consumption compared to conventional heating methods. nih.gov These techniques often enhance reaction kinetics and can lead to cleaner product formation. uniroma1.it

| Sustainable Approach | Objective | Potential Advantage | Research Focus |

| Catalysis | Replace hazardous reagents | Increased efficiency, reusability, waste reduction | Solid acid catalysts, ionic liquids |

| Solvent Selection | Eliminate volatile organic compounds (VOCs) | Reduced environmental impact and toxicity | Supercritical CO₂, water, bio-solvents |

| Energy Input | Reduce energy consumption | Faster reactions, improved yields | Microwave-assisted synthesis, mechanochemistry |

Expanding Scope in Advanced Separation Technologies

The rigid structure of the naphthalene core combined with three reactive sulfonyl chloride groups makes this compound an excellent monomer for creating advanced separation materials, particularly membranes. The sulfonyl chloride groups can readily react with amine or hydroxyl groups via interfacial polymerization to form thin-film composite (TFC) membranes. nih.gov

Future research should focus on:

Tailored Membrane Porosity: By systematically varying the co-monomers used in polymerization with this compound, it is possible to precisely tune the pore size and surface chemistry of the resulting membranes. This allows for the creation of materials tailored for specific separation challenges, such as organic solvent nanofiltration (OSN) or the separation of active pharmaceutical ingredients (APIs). nih.gov

High-Performance Chromatographic Media: The compound can be used to functionalize stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC). Covalently bonding the naphthalene trisulfonamide or trisulfonate derivatives onto silica (B1680970) or polymer supports could create novel stationary phases with unique selectivity for aromatic, polar, or chiral compounds.

Ion-Exchange Resins: The sulfonic acid groups (after hydrolysis of the sulfonyl chlorides) can serve as strong cation exchange sites. Polymerizing this compound into a cross-linked resin could produce high-capacity ion-exchange materials for water purification and metal recovery.

Exploration in Emerging Fields (e.g., sensor development, specific catalysis)

The unique electronic and structural properties of the naphthalene moiety suggest potential applications beyond traditional materials science.

Fluorescent Sensors: The naphthalene ring system is inherently fluorescent. Derivatives of 1,3,6-naphthalenetrisulfonic acid (the hydrolyzed form of the chloride) are known to exhibit changes in their fluorescence properties upon binding to specific analytes. By functionalizing the sulfonyl chloride groups with specific recognition units (e.g., crown ethers for metal ions or peptides for biomolecules), highly sensitive and selective fluorescent chemosensors can be developed.

Catalyst Scaffolds: The compound can serve as a scaffold to immobilize catalytic species. By attaching organometallic catalysts or specific functional groups to the naphthalene core, researchers can create localized environments that may enhance catalytic activity or selectivity. The rigid structure ensures a well-defined spatial arrangement of the catalytic sites.

Integration with Machine Learning and Artificial Intelligence in Materials Design

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. researchgate.net Machine learning (ML) and artificial intelligence (AI) are revolutionizing this field by enabling predictive design and accelerating the discovery of new materials with desired properties. nih.govnih.gov

Future prospects in this area include:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the properties (e.g., membrane permeability, selectivity, mechanical strength, optical properties) of polymers derived from this compound and various co-monomers. anapub.co.kemdpi.com This allows for the rapid in silico screening of vast numbers of potential material structures before committing to laboratory synthesis. nih.gov

Inverse Design: Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be employed for inverse design. mdpi.com In this approach, the desired material properties are specified as input, and the AI model generates novel chemical structures—including potential co-monomers to react with this compound—that are predicted to exhibit those properties. youtube.com

Accelerated Simulations: AI can be used to develop more accurate and efficient interatomic potentials for molecular dynamics simulations. researchgate.net This would enable more realistic and computationally inexpensive simulations of how materials based on this compound behave at the molecular level, providing insights into transport mechanisms in membranes or binding events in sensors. nih.gov

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | Algorithms are trained on known material data to predict the properties of new, untested structures. anapub.co.ke | Reduces the number of required experiments by computationally screening candidate materials first. |

| Inverse Design | Generative models propose novel chemical structures based on a set of desired target properties. mdpi.com | Shifts from screening existing possibilities to generating novel solutions for specific applications. |

| High-Throughput Screening | AI-driven platforms can analyze large computational or experimental datasets to identify promising materials. nih.gov | Dramatically accelerates the pace of materials discovery and optimization. |

Q & A

Q. What are the primary applications of 1,3,6-naphthalenetrisulfonyl chloride in polymer chemistry, and what methodologies are recommended for its use?

This compound is widely employed as a crosslinking agent in hydrogel synthesis due to its trifunctional sulfonyl chloride groups, which enable covalent bonding with amine-containing polymers. For example, it facilitates the formation of pH-stable networks in stimuli-responsive hydrogels. A typical protocol involves dissolving the compound in anhydrous dimethylformamide (DMF) at 0–5°C, followed by dropwise addition to a polymer solution (e.g., polyvinylamine) under nitrogen to minimize hydrolysis . Purity (≥85%) and moisture-free conditions are critical to ensure reaction efficiency .

Q. How is this compound characterized for quality control in synthetic workflows?

Key characterization methods include:

- FT-IR spectroscopy : Peaks at 1370 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S-O stretch) confirm sulfonyl chloride groups.

- Elemental analysis : Verify C, H, S, and Cl content against the molecular formula C₁₀H₅Cl₃O₆S₃.

- HPLC : Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase. Contaminants like hydrolyzed sulfonic acids can be detected via these methods, requiring repurification via recrystallization from dry dichloromethane .

Advanced Research Questions

Q. What role does this compound play in enhancing the acid stability of nanofiltration membranes?

In interfacial polymerization, this compound reacts with amines (e.g., piperazine) to form polyamide membranes with superior acid resistance compared to traditional trimesoyl chloride (TMC)-based membranes. The naphthalene backbone and trisulfonyl groups create a rigid, densely crosslinked structure that resists hydrolytic degradation under low-pH conditions. Optimized protocols involve a 1:3 molar ratio of the chloride to amine in hexane/water interfaces, achieving >90% salt rejection at pH 2 .

Q. How can researchers address inconsistent crosslinking efficiency when using this compound in molecularly imprinted polymers (MIPs)?

Common issues arise from premature hydrolysis or steric hindrance. Methodological solutions include:

- Solvent selection : Use aprotic solvents (e.g., DMF or THF) to stabilize the sulfonyl chloride groups.

- Temperature control : Maintain reactions at 4°C to slow hydrolysis rates.

- Template design : Avoid bulky templates that hinder access to sulfonyl reactive sites. Post-synthesis, validate crosslinking density via swelling tests or FT-IR quantification of unreacted chloride groups .

Q. What comparative advantages does this compound offer over other sulfonyl chlorides in advanced material synthesis?

Its trifunctional reactivity enables higher crosslinking densities than mono- or difunctional analogs (e.g., dansyl chloride). For instance, in Hantzsch polymer synthesis, it produces thermally stable networks (degradation >300°C) with tunable porosity, ideal for gas separation membranes. A study showed a 40% increase in mechanical strength compared to 1,5-naphthalenedisulfonyl chloride under identical conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.